

4-Trimethylsilyl-3-butyn-1-ol molecular weight and formula

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Compound of Interest

Compound Name: 4-Trimethylsilyl-3-butyn-1-ol

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Technical Guide: 4-Trimethylsilyl-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and handling of **4-Trimethylsilyl-3-butyn-1-ol**, a valuable building block in organic synthesis. The information is presented to support its application in research and development, particularly in the synthesis of complex molecules and drug discovery.

Core Compound Data

The fundamental physicochemical properties of **4-Trimethylsilyl-3-butyn-1-ol** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Citations
Molecular Formula	C ₇ H ₁₄ OSi	[1][2][3]
Molecular Weight	142.27 g/mol	[1][2][3]
CAS Number	2117-12-6	[1][3]
Appearance	Colorless liquid	[4]
Boiling Point	78-79 °C at 10 mmHg	[1]
Density	0.854 g/mL	[5]
InChI Key	VSTMVAFCUIGHQI- UHFFFAOYSA-N	[2][4]

Synthesis of 4-Trimethylsilyl-3-butyn-1-ol: An Experimental Protocol

A common and effective method for the preparation of **4-Trimethylsilyl-3-butyn-1-ol** involves the reaction of 3-butyn-1-ol with a Grignard reagent followed by quenching with chlorotrimethylsilane. The following protocol is a detailed procedure for this synthesis.[1]

Materials:

- 3-Butyn-1-ol (freshly distilled)
- Ethylmagnesium bromide (2.0 M solution in tetrahydrofuran)
- Chlorotrimethylsilane (freshly distilled)
- Anhydrous tetrahydrofuran (THF)
- 3 M Hydrochloric acid
- Ether
- Saturated sodium bicarbonate solution

- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- A flame-dried, three-necked, 2-L round-bottomed flask equipped with a pressure-equalizing addition funnel, a mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.
- The flask is charged with 31.4 g (0.448 mol) of freshly distilled 3-butyne-1-ol and 900 mL of anhydrous tetrahydrofuran.
- The stirred solution is cooled to 0°C under a nitrogen atmosphere.
- A solution of ethylmagnesium bromide in tetrahydrofuran (493 mL of a 2.0 M solution, 0.986 mol) is added over 1 hour.
- The resulting mixture is stirred vigorously at 0°C for 1 hour, then allowed to warm to room temperature for 1 hour, and subsequently re-cooled to 0°C.
- Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is slowly added to the mixture over 30 minutes with rapid stirring.
- The mixture is stirred for an additional hour at 0°C and then allowed to warm to room temperature over 1–2 hours.
- The entire reaction mixture is slowly poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred for an additional 2 hours at 25°C.
- The organic phase is separated, and the aqueous phase is extracted three times with 200-mL portions of ether.
- The combined organic phases are washed with two 200-mL portions of water, four 200-mL portions of saturated sodium bicarbonate solution, and two 200-mL portions of saturated sodium chloride solution.

- The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
- The crude product is purified by short-path distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyne-1-ol.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **4-Trimethylsilyl-3-butyne-1-ol** as described in the experimental protocol.



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Caption: Synthetic workflow for **4-Trimethylsilyl-3-butyne-1-ol**.

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